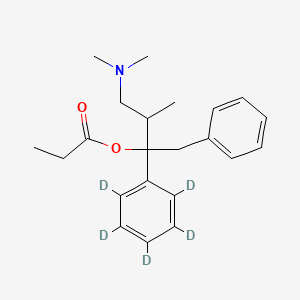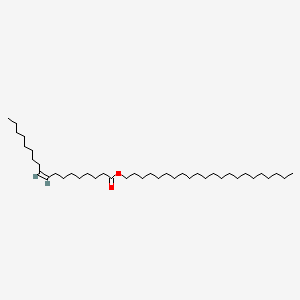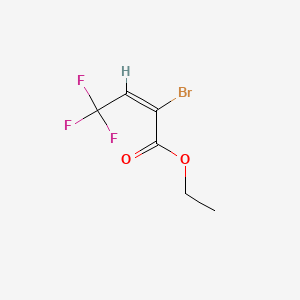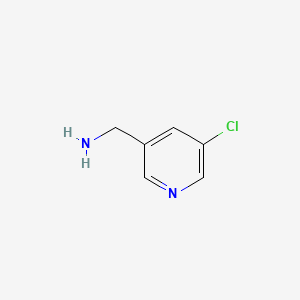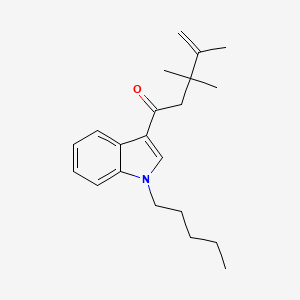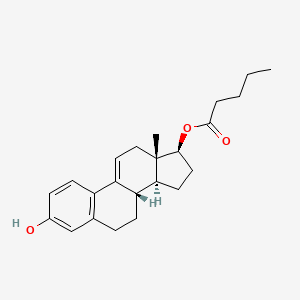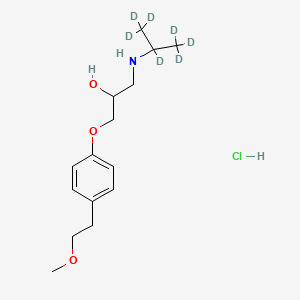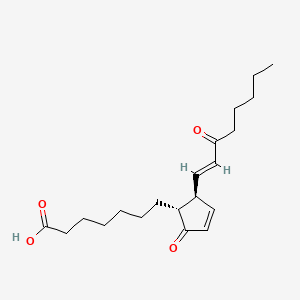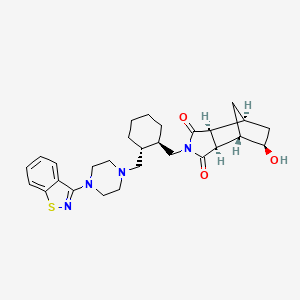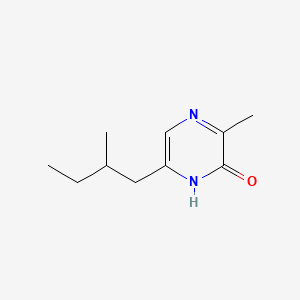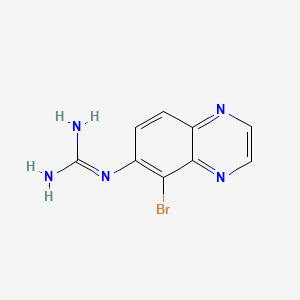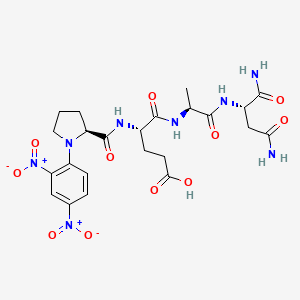
Dnp-pro-glu-ala-asn-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dnp-pro-glu-ala-asn-NH2: is a synthetic peptide with the molecular formula C23H30N8O11 and a molecular weight of 594.53 g/mol . This compound is composed of the amino acids proline, glutamic acid, alanine, and asparagine, with a dinitrophenyl (Dnp) group attached to the proline residue. It is primarily used in scientific research, particularly in studies involving enzyme activity and protein interactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dnp-pro-glu-ala-asn-NH2 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (asparagine) to a solid resin. The peptide chain is then elongated by sequentially adding protected amino acids (alanine, glutamic acid, and proline) using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) . The dinitrophenyl group is introduced by reacting the proline residue with 2,4-dinitrofluorobenzene (DNFB) under basic conditions .
Industrial Production Methods
While the industrial production of this compound is not as common as its laboratory synthesis, the principles remain the same. Large-scale synthesis would involve automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dnp-pro-glu-ala-asn-NH2 can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .
Applications De Recherche Scientifique
Dnp-pro-glu-ala-asn-NH2 has a wide range of applications in scientific research:
Enzyme Activity Studies: This peptide is often used as a substrate in enzyme assays to study the activity of proteases and peptidases.
Protein-Protein Interactions: Researchers use this peptide to investigate protein-protein interactions, particularly those involving enzymes and their substrates.
Biological Studies: The peptide is used in studies related to seed germination and development in legumes, where it serves as a substrate for asparaginyl endopeptidase.
Medical Research:
Mécanisme D'action
The mechanism of action of Dnp-pro-glu-ala-asn-NH2 primarily involves its interaction with enzymes, particularly proteases and peptidases. The dinitrophenyl group enhances the peptide’s binding affinity to the enzyme’s active site, facilitating the cleavage of the peptide bond . This interaction can be studied using various biochemical and biophysical techniques to elucidate the molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dnp-pro-glu-ala-NH2: Similar structure but lacks the asparagine residue.
Dnp-pro-glu-asn-NH2: Similar structure but lacks the alanine residue.
Dnp-pro-ala-asn-NH2: Similar structure but lacks the glutamic acid residue.
Uniqueness
Dnp-pro-glu-ala-asn-NH2 is unique due to the presence of all four amino acids (proline, glutamic acid, alanine, and asparagine) and the dinitrophenyl group. This combination provides specific properties that make it a valuable tool in enzyme activity studies and protein interaction research .
Propriétés
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N8O11/c1-11(21(36)28-14(20(25)35)10-18(24)32)26-22(37)13(5-7-19(33)34)27-23(38)16-3-2-8-29(16)15-6-4-12(30(39)40)9-17(15)31(41)42/h4,6,9,11,13-14,16H,2-3,5,7-8,10H2,1H3,(H2,24,32)(H2,25,35)(H,26,37)(H,27,38)(H,28,36)(H,33,34)/t11-,13-,14-,16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSCJNUTUPHKAT-PCBIJLKTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]1CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N8O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
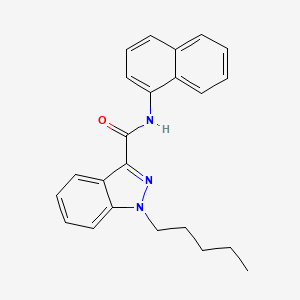
![1-Azabicyclo[2.2.1]heptane-3-carbonyl chloride, exo- (9CI)](/img/new.no-structure.jpg)
![2H-[1,3]thiazolo[5,4-h][1]benzazepine](/img/structure/B591224.png)
